1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylamino-dimethylpyrimidinyl moiety connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,5-dimethoxyphenyl intermediate through the methoxylation of a suitable phenyl precursor.
Synthesis of the Dimethylamino-Dimethylpyrimidinyl Intermediate:
Coupling Reaction: The final step involves the coupling of the two intermediates through a urea linkage, typically using reagents such as isocyanates or carbodiimides under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea can be compared with other similar compounds, such as:
1-(3,5-Dimethoxyphenyl)-3-(2-(methylamino)-4,6-dimethylpyrimidin-5-yl)urea: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
1-(3,5-Dimethoxyphenyl)-3-(2-(ethylamino)-4,6-dimethylpyrimidin-5-yl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-15(11(2)19-16(18-10)22(3)4)21-17(23)20-12-7-13(24-5)9-14(8-12)25-6/h7-9H,1-6H3,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVTQHFCNXDCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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